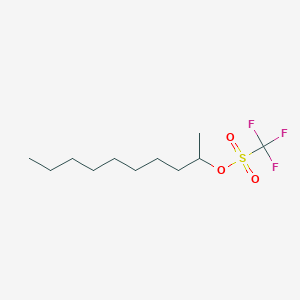
Decan-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decan-2-yl trifluoromethanesulfonate is an organic compound characterized by the presence of a decyl group attached to a trifluoromethanesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decan-2-yl trifluoromethanesulfonate typically involves the reaction of decan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Decan-2-ol+Trifluoromethanesulfonic anhydride→Decan-2-yl trifluoromethanesulfonate+By-products
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acidic by-products and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Decan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted decane derivatives can be formed.
Elimination Products: Alkenes are the major products formed from elimination reactions.
Wissenschaftliche Forschungsanwendungen
Decan-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of decan-2-yl trifluoromethanesulfonate in chemical reactions involves the activation of the decyl group through the trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decanol: Similar in structure but lacks the trifluoromethanesulfonate group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group but with a different alkyl chain.
Uniqueness
Decan-2-yl trifluoromethanesulfonate is unique due to the combination of a long decyl chain and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H21F3O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
decan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H21F3O3S/c1-3-4-5-6-7-8-9-10(2)17-18(15,16)11(12,13)14/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
KZWQKLUEEQUXES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


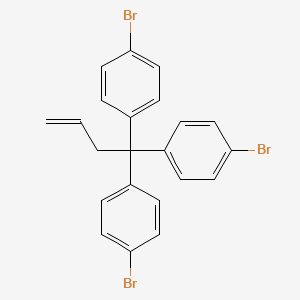
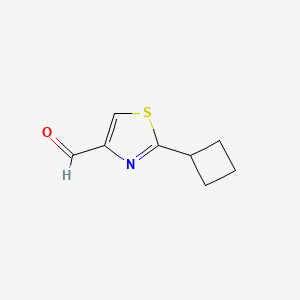
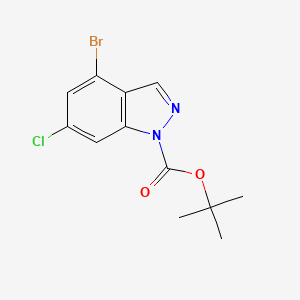
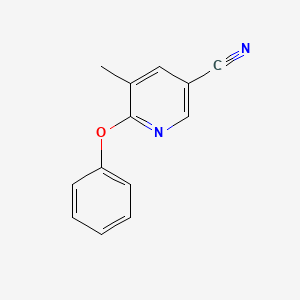

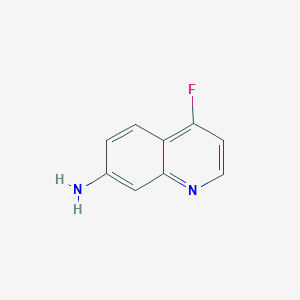
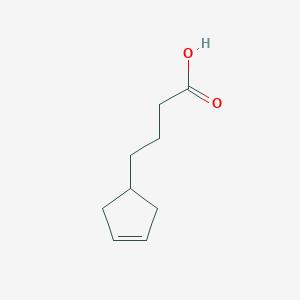
![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
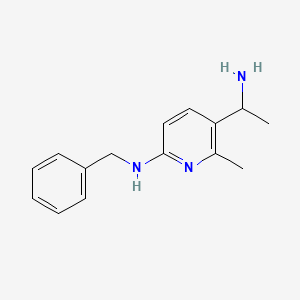
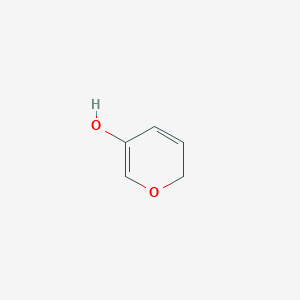
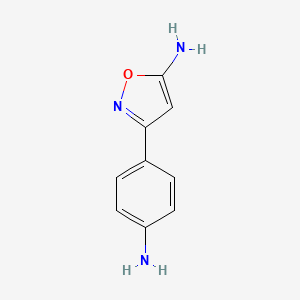
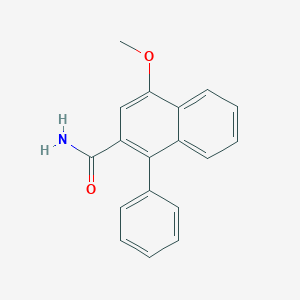
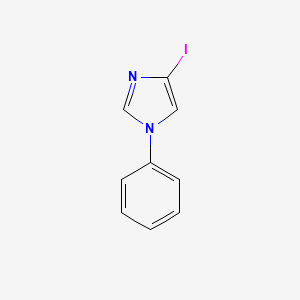
![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
